molecular formula C26H31N3O5 B14993333 4-[4-(hexyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(hexyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14993333
M. Wt: 465.5 g/mol
InChI Key: NJHAJCMQRFEAJM-UHFFFAOYSA-N
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Description

4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrazol-6-one core structure, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multiple steps:

    Formation of the Pyrrolo[3,4-c]pyrazol-6-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the Core: Introduction of the hexyl, methoxy, hydroxyethyl, and hydroxyphenyl groups through various substitution reactions.

    Final Assembly: Coupling of the functionalized intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The exact pathways depend on the specific biological activity being investigated, but could include signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: is similar to other pyrrolo[3,4-c]pyrazol-6-one derivatives, which also exhibit biological activity.

    Other Similar Compounds: Compounds with similar core structures but different functional groups, such as 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE derivatives with different alkyl or aryl groups.

Uniqueness

The uniqueness of 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

4-(4-hexoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O5/c1-3-4-5-8-15-34-20-12-11-17(16-21(20)33-2)25-22-23(18-9-6-7-10-19(18)31)27-28-24(22)26(32)29(25)13-14-30/h6-7,9-12,16,25,30-31H,3-5,8,13-15H2,1-2H3,(H,27,28)

InChI Key

NJHAJCMQRFEAJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

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